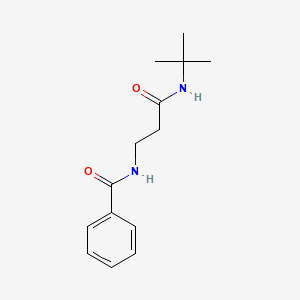
3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-phenylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-phenylpropanamide: is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine ring system substituted with a phenylpropanamide group. The purine ring is a bicyclic structure composed of a pyrimidine ring fused to an imidazole ring, and it is a fundamental component of many biologically significant molecules, including nucleotides and nucleic acids.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-phenylpropanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the alkylation of theobromine (3,7-dimethylxanthine) with a suitable halide, followed by amide formation with phenylpropanoyl chloride. The reaction conditions often require the use of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve the desired product specifications.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the purine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them into hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide nitrogen or the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated purine derivatives, while reduction can produce alcohols. Substitution reactions can lead to various substituted amides or phenyl derivatives.
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential interactions with nucleic acids and proteins. Its purine structure makes it a candidate for investigating enzyme inhibition and receptor binding.
Medicine: In medicine, the compound is explored for its potential therapeutic applications. It may act as an inhibitor of certain enzymes or receptors, making it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for developing new materials with specific functions.
作用机制
The mechanism of action of 3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-phenylpropanamide involves its interaction with molecular targets such as enzymes and receptors. The purine ring can mimic natural nucleotides, allowing the compound to bind to nucleotide-binding sites on enzymes or receptors. This binding can inhibit the activity of the target enzyme or receptor, leading to various biological effects. The specific pathways involved depend on the particular target and the context of the interaction.
相似化合物的比较
- 3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoic acid
- 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-methyl-N-(4-oxo-1,4-dihydro-2-quinazolinyl)methylacetamide
Comparison: Compared to similar compounds, 3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-phenylpropanamide is unique due to the presence of the phenylpropanamide group. This substitution can significantly alter its chemical properties, biological activity, and potential applications. For instance, the phenyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, potentially increasing its binding affinity and specificity.
属性
分子式 |
C16H17N5O3 |
|---|---|
分子量 |
327.34 g/mol |
IUPAC 名称 |
3-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-phenylpropanamide |
InChI |
InChI=1S/C16H17N5O3/c1-19-14-13(15(23)20(2)16(19)24)21(10-17-14)9-8-12(22)18-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,18,22) |
InChI 键 |
JWTPMYRIWDBCOV-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCC(=O)NC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 4,5-dimethoxy-2-({3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanoyl}amino)benzoate](/img/structure/B14957934.png)
![N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-D-leucine](/img/structure/B14957937.png)
![7-[2-(4-fluorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B14957956.png)

![4-methyl-3-(1-naphthylmethoxy)-6H-benzo[c]chromen-6-one](/img/structure/B14957968.png)
![8-hexyl-7-[(3-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B14957972.png)
![3-benzyl-6-chloro-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B14957977.png)
![methyl [6-chloro-4-methyl-7-(naphthalen-2-ylmethoxy)-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B14957984.png)

![ethyl 2-[(3-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B14958007.png)
![3-{4-[4-(2-methoxyphenyl)piperazino]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B14958017.png)
![7-(1-naphthylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B14958025.png)

![4-methyl-3-(2-oxo-2-phenylethoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B14958038.png)
